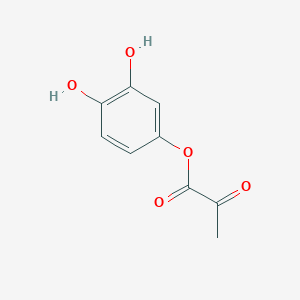

3,4-Dihydroxyphenyl 2-oxopropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8O5 |

|---|---|

Molecular Weight |

196.16 g/mol |

IUPAC Name |

(3,4-dihydroxyphenyl) 2-oxopropanoate |

InChI |

InChI=1S/C9H8O5/c1-5(10)9(13)14-6-2-3-7(11)8(12)4-6/h2-4,11-12H,1H3 |

InChI Key |

CQXBPBRJIMUCNL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=O)OC1=CC(=C(C=C1)O)O |

Origin of Product |

United States |

Nomenclature and Chemical Identity

Standardized Chemical Nomenclature and CAS Registry

The compound 3,4-Dihydroxyphenyl 2-oxopropanoate is systematically named 3-(3,4-dihydroxyphenyl)-2-oxopropanoic acid. nih.gov Its structure consists of a pyruvic acid molecule where one of the methyl hydrogens is replaced by a 3,4-dihydroxyphenyl group. nih.gov The Chemical Abstracts Service (CAS) has assigned the registry number 4228-66-4 to this compound. nih.govglpbio.comallbiopharm.comchemspider.comchemicalbook.comgeno-chem.comsigmaaldrich.com This unique identifier is essential for unambiguous identification in chemical databases and literature.

Table 1: Standardized Identifiers for 3-(3,4-dihydroxyphenyl)-2-oxopropanoic acid

| Identifier | Value |

|---|---|

| IUPAC Name | 3-(3,4-dihydroxyphenyl)-2-oxopropanoic acid nih.gov |

| CAS Registry Number | 4228-66-4 nih.govglpbio.comallbiopharm.comchemspider.comchemicalbook.comgeno-chem.comsigmaaldrich.com |

| Molecular Formula | C₉H₈O₅ nih.gov |

Common Synonyms and Systematic Naming Conventions

This compound is also known by several synonyms. These alternative names are frequently encountered in scientific literature and chemical catalogs. The most common synonyms include 3,4-Dihydroxyphenylpyruvic acid and its corresponding anion, 3,4-Dihydroxyphenylpyruvate. jst.go.jpnih.gov

Systematic naming conventions, such as those established by the International Union of Pure and Applied Chemistry (IUPAC), provide a standardized method for naming chemical compounds. msu.edu For this compound, the base name "propanoic acid" indicates a three-carbon chain with a carboxylic acid group. The "2-oxo" prefix specifies a ketone functional group at the second carbon, and "3-(3,4-dihydroxyphenyl)" indicates the attachment of the catechol-containing ring to the third carbon. uiuc.edu

Table 2: Common Synonyms for 3-(3,4-dihydroxyphenyl)-2-oxopropanoic acid

| Synonym | Reference |

|---|---|

| 3-(3,4-Dihydroxyphenyl)pyruvic acid | jst.go.jp |

| 3,4-Dihydroxyphenylpyruvate | jst.go.jpnih.gov |

| 3-(3,4-dihydroxyphenyl)-2-oxo-propanoic acid | nih.gov |

Structural Isomers and Closely Related Chemical Entities

Several structural isomers and closely related compounds share the same molecular formula (C₉H₈O₅) or a similar structural backbone to this compound. Understanding these related entities is crucial for distinguishing them in chemical analysis and biological studies.

One important related compound is Danshensu , also known as (2R)-3-(3,4-dihydroxyphenyl)lactic acid or Salvianic acid A. chemicalbook.comwikipedia.org It is an alpha-hydroxy carboxylic acid, differing from this compound by the presence of a hydroxyl group instead of a ketone at the alpha-carbon. chemicalbook.comnih.gov Danshensu has the CAS Registry Number 76822-21-4. chemicalbook.comwikipedia.orgphytopurify.commedchemexpress.com Another related compound is 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid, which is the racemic form of Danshensu and has the CAS number 23028-17-3. nih.govnaturewillbio.com

Other structural isomers include variations in the position of the hydroxyl groups on the phenyl ring. For instance, 4-Hydroxyphenylpyruvic acid (CAS 156-39-8) has only one hydroxyl group on the phenyl ring. solubilityofthings.comchemodex.com There is also 3-(3,5-Diiodo-4-hydroxyphenyl)pyruvate, which has two iodine atoms on the phenyl ring. hmdb.ca

Additionally, compounds with similar core structures but different functional groups are considered related. For example, 1-(3,4-Dihydroxyphenyl)propan-2-one (CAS 2503-44-8) is a ketone derivative. bldpharm.com3,4-Dihydroxycinnamic acid (Caffeic acid, CAS 331-39-5) is an unsaturated carboxylic acid with a double bond in the propanoic acid chain. merckmillipore.com

Table 3: Closely Related Chemical Entities

| Compound Name | CAS Registry Number | Key Structural Difference from this compound |

|---|---|---|

| Danshensu ((2R)-3-(3,4-Dihydroxyphenyl)lactic acid) | 76822-21-4 chemicalbook.comwikipedia.orgphytopurify.commedchemexpress.com | Hydroxyl group at C-2 instead of a ketone |

| 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid | 23028-17-3 nih.govnaturewillbio.com | Racemic; hydroxyl group at C-2 instead of a ketone |

| 4-Hydroxyphenylpyruvic acid | 156-39-8 solubilityofthings.comchemodex.com | Single hydroxyl group on the phenyl ring |

| 1-(3,4-Dihydroxyphenyl)propan-2-one | 2503-44-8 bldpharm.com | Ketone at C-2, but no carboxylic acid |

| 3,4-Dihydroxycinnamic acid (Caffeic acid) | 331-39-5 merckmillipore.com | Double bond between C-2 and C-3 |

Molecular and Cellular Biological Significance

Role as an Intermediate in Central Carbon Metabolism Flux

While not a direct intermediate of the canonical central carbon pathways (glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid cycle), 3,4-Dihydroxyphenyl 2-oxopropanoate plays a crucial role as a product of L-DOPA and tyrosine catabolism, linking amino acid breakdown to central energy metabolism. ontosight.ainih.gov The degradation of tyrosine is a key metabolic process that provides the cell with carbon skeletons for energy production.

The catabolism of tyrosine ultimately yields fumarate (B1241708) and acetoacetate. ontosight.aiquora.com These end-products directly influence the flux of central carbon metabolism:

Fumarate is a direct intermediate of the Tricarboxylic Acid (TCA) cycle, and its introduction can replenish the cycle's intermediates (anaplerosis) and contribute to the generation of reducing equivalents (NADH, FADH2) for ATP production. ontosight.aiquora.com

Acetoacetate is a ketone body that can be converted to acetyl-CoA. nih.govnih.gov Acetyl-CoA is the primary entry point into the TCA cycle, where it is oxidized to generate energy. nih.gov

Therefore, the pathway involving this compound acts as a significant tributary, channeling carbon from the breakdown of aromatic amino acids into the main river of central carbon metabolism to support cellular bioenergetics. nih.govnih.gov

Enzymatic Substrate and Cofactor Interactions

This compound participates in cellular biochemistry as a substrate for various enzymes, primarily reductases and dehydrogenases. A notable reaction is its conversion to 3,4-dihydroxyphenyllactic acid (also known as Danshensu or DSS), a compound with significant biological activities. This reduction is catalyzed by enzymes such as D-lactate dehydrogenase, which can utilize either NADH or NADPH as a cofactor. nih.gov

The compound also acts as an inhibitor for certain enzymes. It has been shown to be an inhibitor of DOPA decarboxylase and a transaminase inhibitor, indicating its ability to modulate pathways involved in neurotransmitter synthesis.

The enzymatic conversion of this compound has been characterized with detailed kinetic studies. For the enzyme D-lactate dehydrogenase from Lactobacillus reuteri (D-LDH82319), which reduces DHPPA to D-3,4-dihydroxyphenyllactic acid, specific kinetic parameters have been determined. nih.gov The enzyme demonstrates the ability to use both NADH and NADPH as a coenzyme, although its efficiency is markedly higher with NADH. nih.gov

The Michaelis-Menten constant (Km) indicates the substrate concentration at which the reaction rate is half of the maximum, reflecting the affinity of the enzyme for the substrate. sigmaaldrich.com The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per second. nih.gov The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product. nih.gov

Table 1: Kinetic Parameters of L. reuteri D-Lactate Dehydrogenase for this compound

| Coenzyme | Km (mmol/L) | kcat (s-1) | kcat/Km ((mmol/L)-1s-1) |

|---|---|---|---|

| NADH | 0.09 | 2.17 | 24.07 |

| NADPH | 0.10 | 0.13 | 1.30 |

Data sourced from a study on D-lactate dehydrogenase from Lactobacillus reuteri. nih.gov

Allosteric modulators bind to an enzyme at a site other than the active site, causing a conformational change that alters the enzyme's activity. Currently, there is a lack of significant scientific literature or documented evidence to suggest that this compound functions as an allosteric modulator of enzyme activity. Its known interactions are primarily as a direct substrate or a competitive inhibitor at the active site.

Molecular Mechanisms of Cellular Influence (excluding clinical outcomes)

The molecular structure of this compound, particularly its catechol (3,4-dihydroxyphenyl) group, is key to its influence on cellular pathways at a molecular level. This structure is susceptible to oxidation and can participate in redox reactions, which underlies its ability to modulate cellular signaling.

The catechol moiety of this compound allows it to act as a reducing agent. It can interact with reactive oxygen species (ROS) and participate in redox cycling. This is exemplified by the behavior of similar phosphonic acid analogs, which can reduce dopaquinone (B1195961) back to DOPA, thereby interfering with melanin (B1238610) synthesis pathways in a redox-dependent manner. nih.gov This activity demonstrates that the 3,4-dihydroxyphenyl structure can directly influence the cellular redox state.

By donating electrons, DHPPA and its metabolites can modulate the activity of redox-sensitive signaling proteins and transcription factors. This antioxidant potential can protect cellular components from oxidative damage and influence pathways that are regulated by cellular redox balance, such as those involved in inflammation and cell death.

The modulation of cellular redox state by this compound and its derivatives can directly impact intracellular signaling cascades that are sensitive to oxidative stress, such as the c-Jun N-terminal Kinase (JNK) pathway. The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling family and is strongly activated by stress stimuli, including ROS. nih.govmdpi.comnih.gov

Studies on structurally related compounds provide insight into potential mechanisms. For instance, certain metabolites with hydroxyphenyl structures have been shown to trigger pancreatic β-cell death through the activation of the JNK signaling pathway. researchgate.net Conversely, other related molecules can suppress the JNK pathway by upregulating dual-specificity phosphatases (DUSPs), which are enzymes that dephosphorylate and inactivate JNK. researchgate.net The activation state of the JNK cascade is tightly controlled by a balance of phosphorylation by upstream kinases and dephosphorylation by phosphatases. nih.govmdpi.com The ability of DHPPA's catechol structure to engage in redox reactions suggests it could influence this balance, thereby modulating the downstream effects of the JNK signaling cascade, which include the regulation of transcription factors like c-Jun that control gene expression related to cell survival, apoptosis, and differentiation. nih.gov

Interplay with Other Biomolecules (e.g., proteins, nucleic acids, lipids)

Danshensu interacts with a variety of essential biomolecules, which underlies its diverse pharmacological effects. These interactions involve direct binding to proteins, modulation of nucleic acid processes, and effects on lipid integrity and metabolism.

Interactions with Proteins:

Danshensu has been identified to bind directly to and modulate the function of several proteins. A significant finding is its interaction with Pyruvate kinase M1 (PKM1), an enzyme involved in glycolysis. nih.gov Sodium Danshensu was shown to bind to an allosteric site on PKM1, leading to the inhibition of its enzymatic activity. nih.gov This interaction is thought to mediate a shift in muscle fiber type from glycolytic to oxidative. nih.gov

Molecular docking studies have further elucidated the interactions of Danshensu with various protein targets. It has been shown to interact with signal transducer and activator of transcription 3 (STAT-3) through hydrogen bonds and with other proteins via Pi-Alkyl bonds. nih.gov Additionally, Danshensu can influence signaling pathways by affecting protein phosphorylation. It has been reported to inhibit the phosphorylation of key signaling proteins such as AKT and IKK, which in turn prevents the activation of the nuclear factor kappa-B (NF-κB) pathway. bohrium.com It also up-regulates the activity of enzymes in the trans-sulphuration pathway, which is involved in homocysteine metabolism. nih.gov

Table 2: Protein Interactions of Danshensu

| Protein Target | Type of Interaction | Functional Outcome | Reference |

|---|---|---|---|

| Pyruvate kinase M1 (PKM1) | Allosteric binding | Inhibition of enzyme activity | nih.gov |

| STAT-3 | Hydrogen bonding, Pi-Alkyl bonds | Not specified | nih.gov |

| AKT, IKK | Inhibition of phosphorylation | Inhibition of NF-κB pathway | bohrium.com |

| Trans-sulphuration enzymes | Upregulation of activity | Increased homocysteine metabolism | nih.gov |

Interactions with Nucleic Acids:

Danshensu has been shown to interact with DNA. Molecular docking analyses predict that it can form hydrogen bonds and pi-sigma bonds with DNA methyltransferase 1 (DNMT1). nih.govresearchgate.netmdpi.com This interaction is suggested to be linked to its ability to influence DNA demethylation processes, which are vital for maintaining genomic methylation patterns. researchgate.net The ability of small molecules to interact with nucleic acids can interfere with DNA functions and synthesis, which is a basis for the biological activity of many compounds. researchgate.net

Interactions with Lipids:

The interplay of Danshensu with lipids is primarily characterized by its ability to prevent lipid peroxidation and influence lipid metabolism. nih.gov As a polyphenol, its structure allows it to interact with lipid bilayers, potentially penetrating and altering the biophysical properties of cell membranes. mdpi.com The primary protective mechanism is the scavenging of free radicals that initiate lipid peroxidation, a process that can damage cell membranes. nih.gov Studies have shown Danshensu effectively inhibits lipid peroxidation, with one study recording an inhibition of 78% at a concentration of 160 µg/mL. nih.gov

Furthermore, Danshensu can affect systemic lipid levels. When combined with probiotics, it has been observed to reduce the accumulation of lipid droplets in hepatocytes and lower serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C). researchgate.netmdpi.com Other compounds from its source plant, Salvia miltiorrhiza, have also been noted to scavenge lipid free radicals and modulate receptors involved in cholesterol metabolism. nih.gov

Table 3: Summary of Biomolecular Interactions

| Biomolecule | Specific Interaction / Effect | Reference |

|---|---|---|

| Proteins | Binds to and inhibits Pyruvate kinase M1 (PKM1). | nih.gov |

| Inhibits phosphorylation of AKT and IKK. | bohrium.com | |

| Nucleic Acids | Interacts with DNA methyltransferase 1 (DNMT1). | nih.govresearchgate.netmdpi.com |

| Influences DNA demethylation. | researchgate.net | |

| Lipids | Inhibits lipid peroxidation (LPO). | nih.gov |

| Reduces serum levels of TC, TG, and LDL-C. | mdpi.com |

Synthetic Methodologies for Academic Research

Chemoenzymatic Synthesis Approaches for 3,4-Dihydroxyphenyl 2-oxopropanoate

Chemoenzymatic synthesis offers a powerful approach that combines the selectivity of enzymes with the practicality of chemical reactions. While the direct enzymatic synthesis of this compound is not extensively documented, a notable chemoenzymatic method involves its precursor, the amino acid L-DOPA (L-3,4-dihydroxyphenylalanine).

One established pathway involves the use of L-amino acid oxidase (aaoL), an enzyme that can catalyze the conversion of L-amino acids into their corresponding α-keto acids. In this process, L-DOPA is transformed into 3,4-dihydroxyphenylpyruvic acid. researchgate.net This enzymatic step can be integrated into a broader chemical synthesis route, providing a mild and selective method for generating the target compound.

Conversely, this compound serves as a substrate for enzymatic reductions to produce chiral hydroxy acids. For instance, (S)-(-)-3-(3,4-dihydroxyphenyl)lactic acid, a metabolite of DOPA with various pharmacological activities, has been synthesized enzymatically from 3,4-dihydroxyphenylpyruvic acid using L-Hydroxyisocaproate dehydrogenase. researchgate.net This highlights the utility of the target compound in accessing other valuable chiral molecules through enzymatic transformations.

Chemical Synthesis Pathways and Strategies

Traditional organic synthesis provides several routes to this compound, often involving multiple steps and the use of protective groups to manage the reactive catechol moiety.

Multi-Step Organic Synthesis Routes

A common strategy for synthesizing α-keto acids like this compound involves the hydrolysis of an intermediate, such as an oxazolone (B7731731) or an α-acetaminocinnamic acid derivative.

One reported method utilizes the hydrolysis of a trifluoromethyloxazolone intermediate derived from L-DOPA. acs.org This approach is attractive because it starts from a readily available and isotopically labelable precursor. The hydrolysis of the oxazolone under aqueous trifluoroacetic acid conditions can produce this compound in high yield. acs.org

Another established pathway proceeds through the formation of an azlactone from a corresponding benzaldehyde (B42025). For related compounds, such as 3-(3-carboxyphenyl)pyruvic acid, the synthesis begins with the reaction of the appropriate benzaldehyde with acetylglycine in the presence of acetic anhydride (B1165640) and potassium acetate (B1210297) to form an azlactone. This is then hydrolyzed to the α-acetaminocinnamic acid, and subsequent acidic hydrolysis yields the final pyruvic acid. scispace.com A similar strategy could be adapted for this compound, starting from 3,4-dihydroxybenzaldehyde, with appropriate protection of the hydroxyl groups.

A summary of a potential multi-step synthesis is outlined below:

| Step | Starting Material | Reagents | Intermediate | Product |

| 1 | 3,4-Dihydroxybenzaldehyde | Protecting group reagents (e.g., acetic anhydride) | Protected 3,4-dihydroxybenzaldehyde | |

| 2 | Protected 3,4-dihydroxybenzaldehyde | Acetylglycine, Acetic Anhydride, Potassium Acetate | Azlactone derivative | |

| 3 | Azlactone derivative | Mild hydrolysis | α-Acetaminocinnamic acid derivative | |

| 4 | α-Acetaminocinnamic acid derivative | Acid hydrolysis (e.g., HCl) | Protected this compound | |

| 5 | Protected this compound | Deprotection reagents | This compound |

Enantioselective Synthesis Methods

The development of enantioselective methods for the synthesis of α-keto acids is an active area of research, as these compounds are valuable chiral building blocks. While specific enantioselective methods for this compound are not widely reported, general strategies for asymmetric α-keto acid synthesis can be considered.

One approach involves the use of chiral auxiliaries. For instance, an α-keto acid can be coupled with a chiral amine, like (S)-proline methyl ester, to form an N-α-ketoacyl derivative. electronicsandbooks.com Subsequent reactions on this chiral intermediate can proceed with high stereoselectivity.

Another promising strategy is organocatalysis. The organocatalytic Mannich-type addition of glyoxylate (B1226380) cyanohydrin has been shown to be a versatile method for the asymmetric synthesis of β-amino-α-ketoacids, which could potentially be adapted. acs.org Furthermore, recent advances in biocatalysis have demonstrated the asymmetric alkylation of α-keto acids using engineered methyltransferases, offering a future avenue for the enantioselective synthesis of derivatives of this compound. nih.gov

Preparation of Labeled this compound for Tracer Studies

The preparation of isotopically labeled this compound is crucial for its use as a tracer in metabolic and pharmacological studies. The catechol structure allows for several labeling strategies.

One common method for labeling catechol-containing compounds is through radioenzymatic assays. nih.gov This technique can utilize enzymes like catechol-O-methyltransferase (COMT) with a radiolabeled methyl donor, such as ³H-S-adenosylmethionine, to introduce a tritium (B154650) label. nih.gov

For carbon-14 (B1195169) labeling, the synthesis can start from a commercially available labeled precursor. The MeSH (Medical Subject Headings) database includes a term for "3,4-dihydroxyphenylpyruvic acid, alpha-(14)C-labeled," indicating that this labeled compound has been synthesized and used in research. nih.gov The synthetic routes starting from α-amino acids, such as L-DOPA, are particularly amenable to isotopic labeling, as labeled amino acids are often commercially available. acs.org For instance, starting with labeled L-DOPA would result in the label being incorporated into the final pyruvic acid product.

Derivatization and Analog Generation for Structure-Activity Relationship (SAR) Exploration at the Molecular Level

To investigate the structure-activity relationships (SAR) of this compound, researchers synthesize a variety of ester and amide derivatives. These modifications can modulate the compound's physicochemical properties, such as lipophilicity, and its biological activity.

Synthesis of Ester and Amide Derivatives

The carboxylic acid and ketone functionalities of this compound are primary sites for derivatization.

Ester Derivatives: Esterification of the carboxylic acid can be achieved through standard methods, such as Fischer esterification with an alcohol in the presence of an acid catalyst. This approach can be used to synthesize a range of alkyl and aryl esters. The choice of alcohol can significantly impact the resulting ester's properties.

Amide Derivatives: The synthesis of amide derivatives typically involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The activated acid is then reacted with a primary or secondary amine to form the corresponding amide. A wide variety of amines can be used to generate a library of amide derivatives for SAR studies.

The table below summarizes the general synthetic approaches for ester and amide derivatization:

| Derivative Type | Functional Group Targeted | General Reagents | Potential Modifications |

| Ester | Carboxylic Acid | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Alkyl chain length, branching, aromatic substituents |

| Amide | Carboxylic Acid | Amine, Coupling Agent (e.g., DCC) or Acyl Chloride formation | Primary/secondary amines, cyclic amines, amino acid esters |

The rationale behind these modifications is often to enhance properties like cell permeability or to probe interactions with biological targets. For example, in the broader context of drug discovery, the conversion of a carboxylic acid to an ester or amide can improve a compound's ability to cross cell membranes. The diverse electronic and steric properties of different ester and amide groups can also provide valuable insights into the specific structural requirements for biological activity.

The synthesis of this compound, while not extensively detailed in readily available literature, can be achieved through established chemical principles. The primary approach involves the esterification of a catechol precursor with pyruvic acid or its activated derivatives. Given the sensitivity of the catechol moiety to oxidation, particularly under basic conditions, careful selection of reaction conditions and protecting group strategies is paramount. acs.orgrsc.org

A plausible and efficient route for the synthesis of this compound involves the direct esterification of catechol with pyruvic acid. This reaction is typically facilitated by a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), or through acid catalysis. To circumvent potential polymerization or side reactions, the use of protected catechol derivatives, such as 3,4-dimethoxybenzene or those with silyl (B83357) ethers, can be employed, followed by a deprotection step to yield the final product.

Alternative synthetic strategies may draw from methodologies used for similar phenolic esters. For instance, the Dakin oxidation of a suitably substituted salicylaldehyde (B1680747) derivative could provide the catechol ring, which can then be esterified. organic-chemistry.org Another approach could involve the hydroxylation of a precursor phenol, a method that has been explored for the industrial production of catechol itself. acs.org

A generalized synthetic scheme is presented below:

Scheme 1: General Synthetic Routes to this compound

Route A: Direct Esterification

Catechol reacts with Pyruvic Acid in the presence of a coupling agent (e.g., DCC) or an acid catalyst to form this compound.

Route B: Protected Catechol Esterification followed by Deprotection

A protected catechol (e.g., 3,4-dimethoxybenzene) is esterified with Pyruvic Acid, followed by a deprotection step to yield the final product.

The choice of synthetic route would be dictated by the desired scale of the synthesis, the availability of starting materials, and the need to avoid specific reaction conditions that could compromise the integrity of the final compound.

Structural Modifications of the Catechol Moiety

The catechol group is a critical pharmacophore in many biologically active molecules and its modification is a key strategy in medicinal chemistry to enhance desired properties and mitigate potential liabilities, such as metabolic instability. acs.orgresearchgate.net The dihydroxy-substituted phenyl ring of this compound offers several avenues for structural modification.

Table 1: Potential Structural Modifications of the Catechol Moiety

| Modification Type | Rationale | Potential Modified Structures |

| Methylation | To improve metabolic stability by blocking one or both hydroxyl groups from undergoing conjugation or oxidation. This can also modulate the electronic properties of the ring. | 3-Hydroxy-4-methoxyphenyl 2-oxopropanoate, 4-Hydroxy-3-methoxyphenyl 2-oxopropanoate (Vanillyl pyruvate), 3,4-Dimethoxyphenyl 2-oxopropanoate |

| Halogenation | To alter lipophilicity, electronic character, and metabolic stability. Introduction of fluorine, for example, can enhance binding affinity to target proteins. | 5-Fluoro-3,4-dihydroxyphenyl 2-oxopropanoate, 2-Chloro-4,5-dihydroxyphenyl 2-oxopropanoate |

| Introduction of Alkyl or Aryl Groups | To explore steric effects on biological activity and to enhance lipophilicity. | 5-Methyl-3,4-dihydroxyphenyl 2-oxopropanoate, 6-Phenyl-3,4-dihydroxyphenyl 2-oxopropanoate |

| Bioisosteric Replacement | To replace the catechol group with other functionalities that mimic its hydrogen bonding and electronic properties while potentially offering improved pharmacokinetic profiles. researchgate.netgoogle.com | Replacement of one or both hydroxyl groups with -NH2, -SH, or other hydrogen bond donors/acceptors. |

These modifications can be achieved through various synthetic methods. For instance, selective methylation can be performed using reagents like dimethyl sulfate (B86663) under carefully controlled conditions. Halogenation can be accomplished using electrophilic halogenating agents. The introduction of alkyl or aryl groups can be carried out via Friedel-Crafts type reactions or palladium-catalyzed cross-coupling reactions on a suitably protected catechol precursor.

Modifications of the 2-oxopropanoate Moiety

The 2-oxopropanoate (pyruvate) portion of the molecule is also amenable to structural changes, which can influence the compound's reactivity, stability, and interaction with biological targets. The α-keto ester functionality is a key feature that can be altered to modulate these properties. acs.orgmdpi.com

Table 2: Potential Structural Modifications of the 2-oxopropanoate Moiety

| Modification Type | Rationale | Potential Modified Structures |

| Variation of the Ester Group | To alter solubility, lipophilicity, and the rate of hydrolysis. The ester can be considered a prodrug handle. | Ethyl 3-(3,4-dihydroxyphenyl)-2-oxopropanoate, Isopropyl 3-(3,4-dihydroxyphenyl)-2-oxopropanoate |

| Modification of the α-Keto Group | To change the electrophilicity and potential for covalent interactions with biological nucleophiles. This can also impact the planarity and conformational flexibility of the side chain. | 3-(3,4-Dihydroxyphenyl)-2-(hydroxyimino)propanoate (oxime formation), Reduction to the corresponding α-hydroxy ester |

| Substitution at the 3-position | To introduce steric bulk or additional functional groups, potentially altering target selectivity and binding affinity. | 3-(3,4-Dihydroxyphenyl)-3-methyl-2-oxopropanoate |

| Conversion to an Amide | To increase metabolic stability against esterases and to introduce different hydrogen bonding patterns. nih.gov | N-Alkyl-3-(3,4-dihydroxyphenyl)-2-oxopropanamide |

The synthesis of these modified compounds would involve starting with the appropriately substituted α-keto acid or its synthetic equivalent. For example, to create different esters, the esterification reaction would be carried out with the corresponding alcohol. Modifications at the α-keto position can be achieved through standard carbonyl chemistry. The synthesis of α-keto amides can be accomplished by coupling the α-keto acid with an amine using a suitable coupling agent.

Advanced Analytical Techniques in Research

High-Resolution Mass Spectrometry (HRMS) for Metabolomics and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of small molecules like 3,4-Dihydroxyphenyl 2-oxopropanoate in complex mixtures. thermofisher.com In the field of metabolomics, which seeks to create a comprehensive fingerprint of all metabolites in a biological system, the high mass accuracy of HRMS allows for the determination of a compound's elemental composition from its exact mass. thermofisher.comnews-medical.net This capability is critical for distinguishing the target compound from other isobaric species—molecules that have the same nominal mass but different elemental formulas. news-medical.net Instruments like the Orbitrap and time-of-flight (TOF) mass spectrometers routinely achieve sub-ppm (parts-per-million) mass accuracy, providing a high degree of confidence in putative identifications. news-medical.net

In metabolomics workflows, HRMS coupled with liquid chromatography (LC-HRMS) enables the detection and quantification of this compound in samples such as plasma, urine, or cell extracts. thermofisher.com The accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) is the primary piece of evidence for its presence. thermofisher.com Furthermore, tandem mass spectrometry (MS/MS or MS²) experiments on HRMS platforms generate high-resolution fragmentation spectra. These spectra, which show the exact masses of the fragment ions, provide structural information that can be matched against spectral libraries or used for de novo structural elucidation, further confirming the compound's identity. nih.gov

Beyond identification, HRMS is a powerful technique for reaction monitoring. By continuously analyzing a reaction mixture, researchers can track the formation of this compound or its consumption by measuring the intensity of its corresponding ion over time. This provides valuable kinetic data for understanding enzymatic or chemical synthesis pathways.

Table 1: Theoretical HRMS Data for this compound (C₉H₈O₅)

| Ion Species | Formula | Theoretical m/z |

| [M+H]⁺ | C₉H₉O₅⁺ | 197.04445 |

| [M-H]⁻ | C₉H₇O₅⁻ | 195.02989 |

| [M+Na]⁺ | C₉H₈O₅Na⁺ | 219.02640 |

| [M+K]⁺ | C₉H₈O₅K⁺ | 234.99993 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural elucidation of organic molecules, including this compound. taylorandfrancis.comdntb.gov.ua While HRMS provides the elemental composition, NMR reveals the precise arrangement of atoms and the connectivity within the molecule. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for complete structural assignment. researchgate.netbioinformation.net

1D NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each nucleus. The ¹H NMR spectrum shows the number of different types of protons, their chemical shifts, signal integrations (relative number of protons), and splitting patterns (revealing adjacent protons). The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

2D NMR techniques are essential for assembling the molecular structure by establishing correlations between nuclei. core.ac.uk

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations (typically over 2-3 bonds) between protons and carbons, which is crucial for connecting different molecular fragments, such as linking the oxopropanoate side chain to the correct position on the dihydroxyphenyl ring. core.ac.uk

For mechanistic studies, NMR can be used to monitor the progress of a reaction in real-time, identify transient intermediates, and determine the stereochemistry of products. By observing changes in the NMR spectra over time, researchers can gain deep insights into reaction pathways and kinetics. dntb.gov.ua

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1' | - | ~140.1 |

| C2' | 6.88 (d) | ~116.2 |

| C3' | - | ~145.5 |

| C4' | - | ~144.9 |

| C5' | 6.95 (d) | ~115.8 |

| C6' | 6.79 (dd) | ~121.5 |

| C1 (C=O, ester) | - | ~165.0 |

| C2 (C=O, ketone) | - | ~192.3 |

| C3 (CH₃) | 2.45 (s) | ~26.8 |

Advanced Chromatographic Separations (e.g., UHPLC-Q-TOF/MS, GC-MS) for Complex Mixture Analysis

The analysis of this compound in complex biological or environmental samples requires a powerful separation step prior to detection. Advanced chromatographic techniques serve this purpose by separating the target analyte from thousands of other potentially interfering compounds. researchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF/MS) is a premier platform for analyzing polar, non-volatile compounds like this compound. UHPLC systems use columns with sub-2 µm particles, which provide significantly higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. researchgate.net This allows for the efficient separation of the analyte from closely related isomers and other matrix components. The subsequent analysis by Q-TOF/MS provides both highly accurate mass measurements for identification (as described in section 5.1) and quantitative data based on peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, primarily suited for volatile and thermally stable compounds. ajrconline.orgresearchgate.net Due to the polar nature and low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, a chemical derivatization step is typically required to make the molecule more amenable to GC analysis. ajrconline.org This usually involves converting the polar hydroxyl (-OH) and carboxylic acid groups into less polar, more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers/esters. After derivatization, the compound can be separated on a GC column and identified by its characteristic retention time and mass spectrum. nih.govnih.gov

Table 3: Comparison of Chromatographic Techniques for this compound Analysis

| Feature | UHPLC-Q-TOF/MS | GC-MS |

| Analyte Suitability | Excellent for polar, non-volatile compounds. | Requires volatile, thermally stable compounds. |

| Sample Preparation | Minimal; often just "dilute and shoot". | Requires derivatization (e.g., silylation). |

| Separation Principle | Partitioning between mobile and stationary phases. | Partitioning between carrier gas and stationary phase. |

| Mass Analyzer | Q-TOF provides high resolution and accurate mass. | Typically quadrupole, providing nominal mass. |

| Primary Application | Untargeted metabolomics, quantitative analysis. | Targeted analysis, profiling of specific compound classes. |

Electrochemical Detection Methods for Catechol Derivatives

The 3,4-dihydroxyphenyl (catechol) moiety of the molecule is electroactive, meaning it can be readily oxidized at an electrode surface. This property forms the basis for highly sensitive and selective electrochemical detection methods. researchgate.netnih.gov These methods are often coupled with liquid chromatography (HPLC-ED) or used in standalone electrochemical sensors.

The fundamental principle involves applying a potential to a working electrode. When the potential reaches the oxidation potential of the catechol group, electrons are transferred from the molecule to the electrode, generating a measurable current that is directly proportional to the concentration of the analyte.

Common techniques include:

Cyclic Voltammetry (CV): Used to characterize the redox behavior of the compound. It provides information on the oxidation and reduction potentials and the reversibility of the electrochemical reaction. tandfonline.comresearchgate.net For a catechol, CV typically shows an anodic (oxidation) peak corresponding to the conversion of the catechol to an o-quinone, and often a corresponding cathodic (reduction) peak on the reverse scan. researchgate.net

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are highly sensitive techniques used for quantification. nih.govnih.gov By minimizing background currents, they can achieve very low detection limits, making them suitable for trace analysis. nih.gov

Amperometric Detection: Often used with HPLC, where a constant potential is applied to the electrode, and the current is measured as the analyte elutes from the column.

Researchers have developed specialized electrodes, often modified with nanomaterials like carbon nanotubes or graphene oxide, to enhance the sensitivity and selectivity of detection for catechol derivatives, reducing interference from other compounds. nih.govnih.govmdpi.com

Table 4: Overview of Electrochemical Techniques for Catechol Derivative Analysis

| Technique | Primary Use | Information Obtained |

| Cyclic Voltammetry (CV) | Characterization | Oxidation/reduction potentials, reaction reversibility. researchgate.net |

| Differential Pulse Voltammetry (DPV) | Quantification | High sensitivity, low detection limits. nih.gov |

| Square Wave Voltammetry (SWV) | Quantification | High speed and sensitivity, excellent for sensor applications. nih.gov |

| Amperometry (with HPLC) | Quantification | Concentration of analyte eluting from a column. |

Isotopic Labeling and Tracing Techniques for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic pathways within a living system. nih.govnih.gov It goes beyond simply measuring metabolite concentrations (metabolomics) to provide a dynamic picture of cellular metabolism. Isotopic labeling is the core experimental component of MFA. mdpi.com

The process involves introducing a substrate enriched with a stable, heavy isotope (e.g., ¹³C-glucose or ¹⁵N-tyrosine) into a biological system (e.g., cell culture). northwestern.edu As the cells metabolize this labeled substrate, the heavy isotope is incorporated into downstream metabolites, including this compound.

By analyzing the mass distribution of the target metabolite using mass spectrometry, researchers can determine the extent of label incorporation. youtube.com For example, if this compound is synthesized from a six-carbon precursor derived from ¹³C₆-glucose, its mass will increase by up to six Daltons. The specific pattern of labeled isotopologues (molecules differing only in their isotopic composition) provides detailed information about the activity of the specific pathways leading to its synthesis. nih.govmdpi.com This allows researchers to calculate the rate of its production and consumption, providing critical insights into how metabolic networks respond to genetic or environmental perturbations. nih.gov

Table 5: Conceptual Isotopic Labeling for Metabolic Flux Analysis (Assuming a precursor like Tyrosine is derived from a ¹³C-labeled source)

| Analyte | Labeling State | Mass Shift (from M₀) | Implication |

| This compound | M₀ (unlabeled) | +0 | Synthesized from unlabeled endogenous sources. |

| This compound | M+1 | +1 | One ¹³C atom incorporated from the tracer. |

| This compound | M+2 | +2 | Two ¹³C atoms incorporated from the tracer. |

| ... | ... | ... | ... |

| This compound | M+9 | +9 | All nine carbon atoms are ¹³C, derived from the tracer. |

Occurrence and Distribution in Diverse Biological Systems

Presence in Natural Organisms and Biota

The distribution of 3,4-Dihydroxyphenyl 2-oxopropanoate is widespread, underscoring its versatile role in the metabolism of living organisms.

This compound has been identified as a component of the metabolome of certain plant-like organisms and is present in some food sources. It has been reported in the photosynthetic protist Euglena gracilis nih.govnih.gov. Metabolomic studies of Euglena gracilis have revealed the presence of this compound and have begun to elucidate how its levels may change in response to different environmental conditions, such as light exposure and the presence of toxic substances plos.orgmdpi.comnih.govfrontiersin.orgresearchgate.net. For instance, studies comparing wild-type Euglena gracilis with a bleached mutant strain under light stimulation have shown significant metabolic differences, which could include alterations in the levels of phenolic compounds like DHPPA plos.org. Furthermore, the compound has been noted in food items such as potatoes, skunk currants, docks, and towel gourds.

Table 1: Relative Changes in Metabolites in Euglena gracilis under Different Stress Conditions

| Stress Condition | Metabolite Class | Observed Change | Reference |

|---|---|---|---|

| Light Stimulation (vs. Dark) | Phenolic Acids | Enriched in photoautotrophic cultures | mdpi.com |

| Mercury Exposure | Amino Acid-based Metabolites | Significant upregulation | frontiersin.org |

| Nutrient Deprivation (Nitrogen) | General Metabolites | More metabolites decreased than increased | nih.govresearchgate.net |

| Antibiotic (Paromomycin) Exposure | General Metabolites | More metabolites decreased than increased | nih.govresearchgate.net |

| Heavy Metal (CdCl2) Exposure | General Metabolites | More metabolites decreased than increased | nih.govresearchgate.net |

This table is illustrative of the types of changes observed in metabolomic studies of E. gracilis. Specific quantitative data for this compound is often part of larger datasets and reported as fold changes rather than absolute concentrations.

The production of this compound has been directly observed in microbial systems. A key example is the bacterium Rhodobacter sphaeroides, which can synthesize this compound. An enzyme, 3,4-dihydroxyphenylalanine (DOPA) oxidative deaminase, has been isolated from Rhodobacter sphaeroides OU5 that specifically catalyzes the conversion of L-DOPA to 3,4-dihydroxyphenylpyruvic acid and ammonia (B1221849) mdpi.comnih.gov. This reaction is oxygen-dependent and the enzyme shows a high affinity for its substrate, L-DOPA mdpi.comnih.gov. The regulation of gene expression in Rhodobacter sphaeroides, including genes involved in photosynthesis and stress responses, is complex and can be influenced by growth phase and environmental factors, which may in turn affect the production of metabolites like DHPPA nih.govnih.gov. While not directly producing DHPPA, other gut microbes such as Lactobacillus reuteri have been shown to reduce 3,4-dihydroxyphenylpyruvic acid to D-3,4-dihydroxyphenyllactic acid, indicating that DHPPA can be a substrate for microbial enzymes nih.gov.

Table 2: Characteristics of DOPA Oxidative Deaminase from Rhodobacter sphaeroides OU5

| Characteristic | Value | Reference |

|---|---|---|

| Substrate | 3,4-dihydroxyphenylalanine (DOPA) | mdpi.comnih.gov |

| Product | 3,4-dihydroxyphenylpyruvic acid (DOPP) | mdpi.comnih.gov |

| Oxygen Dependence | Dependent | mdpi.comnih.gov |

| Substrate Concentration for Function | < 100 µmol·L⁻¹ | mdpi.comnih.gov |

| Molecular Mass (approximate) | 190 kDa | mdpi.comnih.gov |

This table summarizes the key features of the enzyme responsible for DHPPA production in this bacterium.

In mammalian systems, this compound is an endogenous metabolite formed during the catabolism of the amino acid tyrosine plos.org. It is specifically known as the α-ketoacid of L-DOPA (3,4-dihydroxyphenylalanine) gdx.netnih.gov. The formation of DHPPA is a step in the metabolic pathway that processes excess tyrosine plos.org. This pathway is crucial for maintaining homeostasis, and disruptions in it can lead to metabolic disorders. For example, in the genetic disorder alkaptonuria, a deficiency in the enzyme homogentisate (B1232598) 1,2-dioxygenase leads to the accumulation of homogentisic acid and consequently, an increase in the levels of DHPPA plos.org. The metabolism of L-DOPA, a key drug in the treatment of Parkinson's disease, also involves the formation of DHPPA through transamination gdx.netnih.gov.

Tissue and Subcellular Localization Studies

Currently, there is a lack of specific studies detailing the tissue distribution and subcellular localization of this compound in mammalian systems. While it is known to be a metabolite in the tyrosine catabolic pathway, which has enzymes distributed in various tissues, particularly the liver, the specific concentrations and locations of DHPPA itself have not been well-documented in the scientific literature. Research on related compounds, such as the dopamine (B1211576) metabolite 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), indicates that its metabolism primarily occurs in mitochondria nih.gov. However, direct evidence for the subcellular compartmentation of DHPPA is not yet available.

Dynamic Concentrations in Response to Physiological and Environmental Stimuli

The concentration of this compound has the potential to change in response to various physiological and environmental factors, although direct studies are limited. Its role as a metabolite in the tyrosine pathway suggests that its levels could be influenced by dietary intake of tyrosine-containing proteins plos.org. Furthermore, its connection to the metabolism of L-DOPA implies that its concentration in bodily fluids could be altered during the treatment of Parkinson's disease gdx.netnih.gov.

Elevated urinary levels of related phenolic acids, such as 3,4-dihydroxyhydrocinnamic acid, are associated with the intake of polyphenol-rich foods and can be indicative of gut microbiota activity rupahealth.com. This suggests that the concentration of DHPPA could also be influenced by diet and the composition of the gut microbiome. In disease states, as seen in alkaptonuria, the concentration of DHPPA is known to increase due to enzymatic defects plos.org. Studies on related microbial metabolites like 3-(3',4'-dihydroxyphenyl)propanoic acid have shown that their levels can be altered in response to conditions like hepatic ischemia/reperfusion injury and that they may play a protective role frontiersin.orgsciopen.com. This raises the possibility that DHPPA concentrations may also be dynamic in various health and disease states, potentially serving as a biomarker rupahealth.com. However, more direct research is needed to quantify these changes and understand their physiological significance.

Q & A

Basic Research Questions

Q. How can researchers identify and characterize 3,4-Dihydroxyphenyl 2-oxopropanoate in complex biological matrices?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for sensitive detection. Structural confirmation can be achieved via nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic signals such as the keto group (δ ~200 ppm in NMR) and aromatic protons (δ 6.7–7.2 ppm in NMR). For quantification, isotope dilution with deuterated analogs (e.g., 3,4-Dihydroxyphenyl-d3 derivatives) improves accuracy .

Q. What are the established synthetic routes for this compound?

- Methodological Answer : A common approach involves condensation of 3,4-dihydroxyphenylacetic acid with glyoxylic acid under acidic conditions. Alternatively, enzymatic synthesis using tyrosine aminotransferase can yield higher stereochemical purity. For scale-up, optimize reaction parameters (e.g., pH 5–6, 25–40°C) to minimize oxidative degradation of catechol moieties .

Advanced Research Questions

Q. How does this compound function as a biomarker in metabolic pathways, and how can its dynamics be studied?

- Methodological Answer : As a phenylpyruvic acid derivative, it serves as an intermediate in tyrosine metabolism. To study its flux, employ -labeled tracer experiments combined with metabolic flux analysis (MFA). Monitor isotopic enrichment via LC-MS and correlate with dietary intake models (e.g., saskatoon berry consumption) to validate biomarker utility .

Q. What experimental challenges arise in stabilizing this compound in aqueous solutions, and how can they be mitigated?

- Methodological Answer : The catechol group is prone to oxidation, leading to quinone formation. Stabilization strategies include:

- Storing solutions under inert gas (N/Ar) at –20°C.

- Adding antioxidants (e.g., 0.1% ascorbic acid) and chelating agents (e.g., EDTA) to buffer systems.

- Adjusting pH to 3–4 to reduce autoxidation rates .

Q. How can researchers investigate the compound’s role in modulating enzymatic activity, such as aldose reductase inhibition?

- Methodological Answer : Perform in vitro assays using recombinant aldose reductase (ALR2) and measure IC values via spectrophotometric NADPH depletion. Include controls for non-specific binding (e.g., quercetin as a positive inhibitor). For mechanistic insights, conduct molecular docking studies to analyze interactions with the ALR2 active site, leveraging structural analogs like Calceolarioside B (a related polyphenolic inhibitor) .

Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from impurity profiles or degradation products. Implement orthogonal analytical techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.